{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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Overview
Description
{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a synthetic organic compound characterized by the presence of a triazole ring substituted with a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Chlorofluorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2-chloro-6-fluorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the triazole ring or the chlorofluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quaternary ammonium compounds, while substitution reactions can introduce various functional groups onto the chlorofluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
Its triazole ring and chlorofluorophenyl group can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the chlorofluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-chloro-6-fluorophenyl)methyl]cyclopropyl}methanol
- 1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
Uniqueness
What sets {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine apart from similar compounds is its unique combination of a triazole ring and a chlorofluorophenyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]triazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHUPKSTNXZHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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